Xanthomegnin
Overview
Description
Xanthomegnin is a potent iNOS inhibitor . It is a solid substance that is soluble in DMSO . It is sourced from Penicillium citreo-viride . The molecular weight of Xanthomegnin is 574.5 Da .
Synthesis Analysis
Xanthomegnin production was found to be infrequent in fungal strains recovered from patients with ocular mycoses . A study detected Xanthomegnin activity (0.02 µg/ml) in one of the three Aspergillus flavus strains . Another study outlined the synthesis of Xanthomegnin from a common chiral intermediate .
Molecular Structure Analysis
Xanthomegnin has a molecular formula of C30H22O12 . Its average mass is 574.489 Da and its monoisotopic mass is 574.111145 Da . It has two defined stereocentres .
Chemical Reactions Analysis
The chemical reactions involving Xanthomegnin are not well-documented .
Physical And Chemical Properties Analysis
Xanthomegnin has a density of 1.6±0.1 g/cm3 . Its boiling point is 943.7±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 142.0±3.0 kJ/mol . The flash point is 315.7±27.8 °C . The index of refraction is 1.705 .
Scientific Research Applications
Xanthomegnin in Dermatophytic Infections
Xanthomegnin is known for its role in dermatophytic infections. It's been found that the most common dermatophytic species, Trichophyton rubrum, produces xanthomegnin in infected nail and skin material. The presence of xanthomegnin varies among clinical samples but is notably absent in uninfected nails, suggesting a connection between xanthomegnin and dermatophytic infections. The clinical consequences of xanthomegnin exposure in such infections are still under investigation (Gupta et al., 2000).
Xanthomegnin in Ocular Mycoses
In the realm of ocular mycoses, xanthomegnin's role is less prominent. A study involving 62 fungal strains associated with ocular infections revealed that xanthomegnin production was quite rare, identified in only one out of three Aspergillus flavus strains. This infrequency suggests that while xanthomegnin may play a role in some fungal infections, it is not a widespread factor in ocular mycoses (Ozdemir et al., 2016).
Xanthomegnin's Insufficiency in Differentiating Dermatophytic Species
The reliability of xanthomegnin as a biomarker for differentiating between Trichophyton rubrum and Trichophyton mentagrophytes complexes was evaluated, and it was concluded that xanthomegnin detection does not offer a dependable differentiation method. Both complexes showed xanthomegnin activity, indicating that its presence is not exclusive to a particular dermatophytic species (Kandemir et al., 2015).
Xanthomegnin in HIV-1 Inhibition
Xanthomegnin has been identified in the broader context of viral infections, particularly HIV-1. Xanthoviridicatins E and F, part of the xanthomegnin family, have shown inhibitory activity against HIV-1 integrase, a key enzyme in the replication of the virus. This finding opens potential avenues for anti-retroviral therapy, indicating that xanthomegnin derivatives could contribute significantly to medical treatment strategies for HIV-1 (Singh et al., 2003).
Xanthomegnin in Anti-Dormant Mycobacterial Activity
Xanthomegnin, along with viomellein, has been rediscovered as a substance with significant anti-dormant mycobacterial activity. This activity is particularly notable against Mycobacterium bovis BCG, where xanthomegnin showed higher activity against dormant forms than against actively growing ones. The mechanism through which xanthomegnin exhibits this anti-mycobacterial activity is still a subject of research, distinguishing it from direct DNA chelating effects (Kamiya et al., 2017).
properties
IUPAC Name |
10-hydroxy-8-(10-hydroxy-7-methoxy-3-methyl-1,6,9-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,9-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O12/c1-9-5-11-7-13-17(23(33)15(11)29(37)41-9)25(35)19(27(39-3)21(13)31)20-26(36)18-14(22(32)28(20)40-4)8-12-6-10(2)42-30(38)16(12)24(18)34/h7-10,33-34H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICHONPZVIYWIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=C(C4=O)C(=C6C(=C5)CC(OC6=O)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937500 | |
Record name | 10,10'-Dihydroxy-7,7'-dimethoxy-3,3'-dimethyl-3,3',4,4'-tetrahydro-1H,1'H-[8,8'-binaphtho[2,3-c]pyran]-1,1',6,6',9,9'-hexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthomegnin | |
CAS RN |
1685-91-2 | |
Record name | Xanthomegnin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10,10'-Dihydroxy-7,7'-dimethoxy-3,3'-dimethyl-3,3',4,4'-tetrahydro-1H,1'H-[8,8'-binaphtho[2,3-c]pyran]-1,1',6,6',9,9'-hexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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